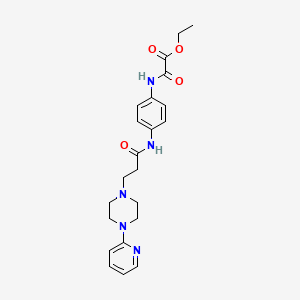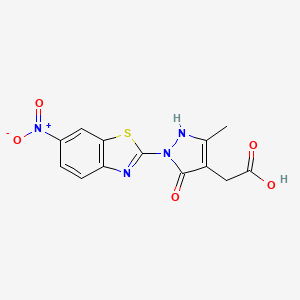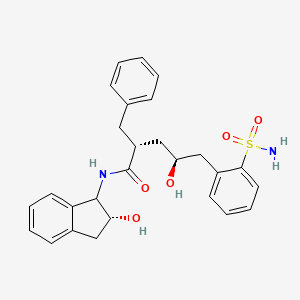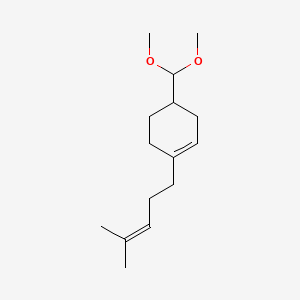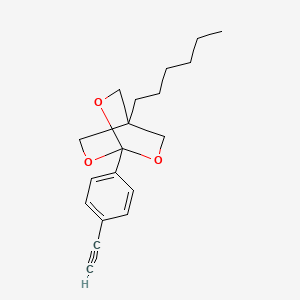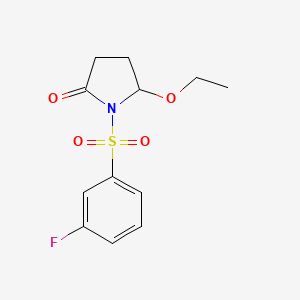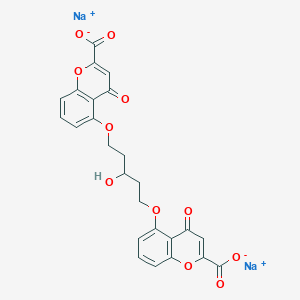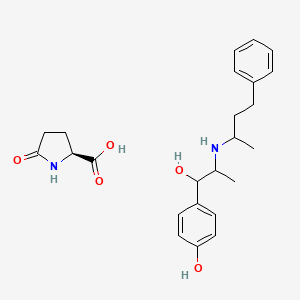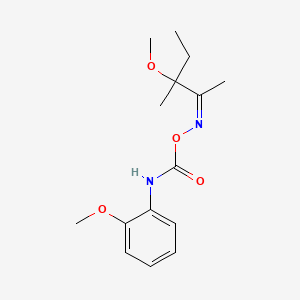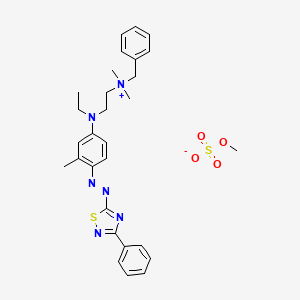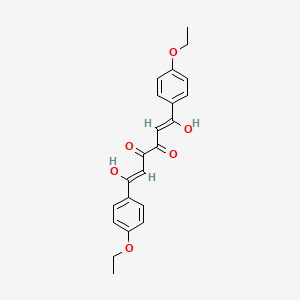
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is an organic compound characterized by its unique structure, which includes two ethoxyphenyl groups and two hydroxyl groups on a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione typically involves the reaction of 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(4-methoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- 1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
Uniqueness
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
139266-63-0 |
|---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1Z,5Z)-1,6-bis(4-ethoxyphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C22H22O6/c1-3-27-17-9-5-15(6-10-17)19(23)13-21(25)22(26)14-20(24)16-7-11-18(12-8-16)28-4-2/h5-14,23-24H,3-4H2,1-2H3/b19-13-,20-14- |
InChI Key |
MDZZJQYUXVWMFC-AXPXABNXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)OCC)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)OCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



